molecular formula C15H20ClNO4 B2753353 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(morpholin-4-yl)propan-1-one hydrochloride CAS No. 22310-85-6

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(morpholin-4-yl)propan-1-one hydrochloride

Cat. No.: B2753353
CAS No.: 22310-85-6
M. Wt: 313.78
InChI Key: ZTJKTSSBHOYAEP-UHFFFAOYSA-N
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Description

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(morpholin-4-yl)propan-1-one hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes a benzodioxin moiety and a morpholinyl group attached to a propanone backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(morpholin-4-yl)propan-1-one hydrochloride typically involves multiple steps. One common approach is the reaction of 2,3-dihydro-1,4-benzodioxin-6-yl with morpholin-4-ylpropan-1-one under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its hydrochloride form.

Chemical Reactions Analysis

Types of Reactions: 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(morpholin-4-yl)propan-1-one hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as hydrogen peroxide or potassium permanganate may be used.

  • Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions can be carried out using various alkyl halides.

Major Products Formed: The reactions can yield a range of products depending on the conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can lead to alcohols.

Scientific Research Applications

This compound has several scientific research applications:

  • Chemistry: It can be used as a building block in organic synthesis.

  • Biology: It may serve as a probe in biological studies to understand molecular interactions.

  • Industry: Use in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism by which 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(morpholin-4-yl)propan-1-one hydrochloride exerts its effects involves interactions with specific molecular targets. The compound may bind to receptors or enzymes, influencing various biological pathways. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethan-1-one: A related compound with a simpler structure.

  • N-Substituted (2,3-Dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide: Another derivative with potential antibacterial properties.

Uniqueness: 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(morpholin-4-yl)propan-1-one hydrochloride stands out due to its specific structural features, which may confer unique chemical and biological properties compared to its analogs.

This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and comparison with similar compounds

Properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-morpholin-4-ylpropan-1-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4.ClH/c17-13(3-4-16-5-7-18-8-6-16)12-1-2-14-15(11-12)20-10-9-19-14;/h1-2,11H,3-10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTJKTSSBHOYAEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCC(=O)C2=CC3=C(C=C2)OCCO3.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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